Tizanidine vs. Baclofen: Quantified Fall Risk Reduction in Older Adults
In a real-world active-comparator cohort study of older adults (≥65 years), tizanidine demonstrated a significantly lower incidence of falls compared to baclofen. The fall incidence rate was 61.9 per 1000 person-years for tizanidine users versus 108.4 per 1000 person-years for baclofen users, yielding a subdistribution hazard ratio (SHR) of 1.68 (95% CI, 1.20-2.36) favoring tizanidine [1]. This represents a 43% lower incidence rate for falls with tizanidine. Notably, fracture risk was comparable between the two agents (SHR, 0.85; 95% CI, 0.63-1.14) [1].
| Evidence Dimension | Fall incidence rate (real-world safety outcome) |
|---|---|
| Target Compound Data | 61.9 falls per 1000 person-years; SHR = 1.68 (baclofen vs. tizanidine) |
| Comparator Or Baseline | Baclofen: 108.4 falls per 1000 person-years |
| Quantified Difference | 46.5 fewer falls per 1000 person-years; 43% relative reduction |
| Conditions | Real-world cohort study; 2205 baclofen users, 1103 tizanidine users, ≥65 years; median follow-up 100 days; propensity score-weighted analysis |
Why This Matters
For procurement in geriatric or fall-risk populations, tizanidine offers quantifiably superior safety in terms of fall prevention compared to baclofen.
- [1] Hwang YJ, Chang AR, Brotman DJ, Inker LA, Grams ME, Shin JI. Baclofen and the risk of fall and fracture in older adults: A real-world cohort study. J Am Geriatr Soc. 2024 Jan;72(1):91-101. doi: 10.1111/jgs.18665. PMID: 37933734. View Source
